5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMLGVMOIFNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline typically involves the nitration of aniline derivatives followed by etherification. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Etherification: The nitrated aniline is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the methoxyphenyl group can be replaced with other aryl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Anilines: Substitution reactions can yield various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate for Organic Compounds
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline serves as an important intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceuticals. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, which are crucial for creating complex organic molecules.
Table 1: Key Reactions Involving this compound
Pharmaceutical Applications
Potential Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that nitroanilines can induce apoptosis in cancer cells, making them candidates for anticancer drug development. The presence of the nitro group is believed to enhance their biological activity by facilitating interactions with cellular targets.
Case Study: Anticancer Properties
A study evaluated the cytotoxic effects of nitroanilines on human cancer cell lines, revealing that derivatives with methoxy groups displayed enhanced activity compared to their non-methoxylated counterparts. This suggests that this compound may similarly possess therapeutic potential against various cancers.
Material Science
Dye Production
The compound is also utilized in the production of dyes, particularly azo dyes, which are widely used in textiles and coatings. Its ability to form stable azo linkages makes it valuable in dye chemistry.
Table 2: Properties of Azo Dyes Derived from Nitroanilines
| Dye Type | Color Range | Application Area |
|---|---|---|
| Azo Dyes | Bright Colors | Textiles, Paints |
| Nitro Dyes | Vivid Shades | Industrial Applications |
Environmental Impact Studies
Toxicological Assessments
Given the potential toxicity associated with nitroanilines, including the risk of carcinogenicity, studies have focused on assessing the environmental impact of compounds like this compound. Research has shown that exposure to similar compounds can lead to mutagenic effects in bacterial assays, prompting further investigation into their safe use in industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the methoxyphenyl group can participate in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
2-Methoxy-5-nitroaniline (CAS: 99-59-2)
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- Key Differences : Lacks the bulky 4-methoxybenzyloxy group present in the target compound. The simpler structure results in lower molecular weight and higher volatility. Used as a standard in explosives analysis due to its nitro group reactivity .
- Reactivity : The absence of steric hindrance from the benzyloxy group makes it more reactive in electrophilic substitution reactions compared to the target compound .
4-Methoxy-5-methyl-2-nitroaniline (CAS: 55730-09-1)
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 182.18 g/mol
- Key Differences: Features a methyl group at the 5-position instead of the methoxybenzyloxy group. Primarily used in research applications .
4-Methoxy-N-(4-Methoxyphenyl)-N-(4-Nitrophenyl)Aniline (CAS: 20440-91-9)
- Molecular Formula : C₂₀H₁₈N₂O₄
- Molecular Weight : 350.37 g/mol
- Key Differences : Contains two methoxyphenyl groups and a nitro group on a triphenylamine scaffold. The extended conjugation enhances stability and electronic delocalization, making it suitable for optoelectronic applications .
- Synthesis Complexity : Requires multi-step coupling reactions, contrasting with the target compound’s simpler benzyloxy substitution .
Substituent Electronic Effects
- Nitro Group : All compared compounds share a nitro group, which is strongly electron-withdrawing. However, in the target compound, the 4-methoxybenzyloxy group at the 5-position donates electron density via resonance, partially counteracting the nitro group’s deactivating effect .
- However, the absence of a nitro group reduces its oxidative stability .
Biological Activity
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline, a compound with significant potential in various biological applications, has garnered attention due to its structural features and associated biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a nitro group and a methoxyphenyl moiety, which contribute to its biological properties. The molecular formula is CHNO, and it possesses a molecular weight of approximately 272.30 g/mol.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
- Genotoxicity : Related compounds have demonstrated mutagenic effects, raising concerns about their safety profile.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Membrane Disruption : Its lipophilic nature could allow it to penetrate cellular membranes, affecting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to their cytotoxic effects.
Antimicrobial Studies
Research has indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance:
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
These results indicate that further exploration into its anticancer properties is warranted.
Genotoxicity Assessments
Genotoxicity studies have highlighted concerns regarding the safety of this compound. Related compounds have shown mutagenic effects in bacterial assays, suggesting that this compound may also possess similar properties.
Case Studies and Literature Review
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of nitroaniline derivatives, including this compound, revealing promising results against resistant bacterial strains .
- Cancer Cell Proliferation Inhibition : Research in Cancer Letters demonstrated that certain nitroaniline derivatives could induce apoptosis in cancer cells via ROS generation and subsequent mitochondrial dysfunction .
- Mutagenicity Investigations : A comprehensive review in Environmental Toxicology outlined the genotoxic potential of nitroanilines, emphasizing the need for careful evaluation of their safety profiles .
Q & A
Basic Research Question
- ¹H NMR : Expect distinct signals for the methoxy group (δ 3.7–3.9 ppm, singlet), aromatic protons (split into multiplets due to nitro and methoxy substituents), and the -NH₂ group (δ 5.5–6.5 ppm, broad if free) .
- IR Spectroscopy : Strong absorption bands for the nitro group (~1520 cm⁻¹, asymmetric stretching) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 274 (C₁₄H₁₄N₂O₄) and fragmentation patterns reflecting loss of NO₂ or methoxyphenyl groups .
How can researchers optimize regioselectivity during nitration of methoxy-substituted aniline derivatives to minimize by-products?
Advanced Research Question
Regioselectivity is governed by electronic and steric effects:
- Directing groups : The methoxy group (-OCH₃) is a strong ortho/para director, but steric hindrance from the bulky (4-methoxyphenyl)methoxy group favors nitration at the less hindered 2-position.
- Acid concentration : Dilute nitric acid reduces electrophilic nitronium ion (NO₂⁺) concentration, favoring mono-nitration .
- Computational modeling : DFT calculations predict charge distribution to identify reactive sites, enabling pre-synthesis optimization .
What strategies resolve discrepancies in reported melting points or spectral data for this compound across studies?
Advanced Research Question
Discrepancies often arise from purity or polymorphism:
- Recrystallization : Purify using ethanol/water mixtures to isolate a single crystalline phase .
- Analytical cross-validation : Combine HPLC (purity assessment) with DSC (melting point analysis) to confirm consistency .
- X-ray crystallography : Resolve structural ambiguities by comparing experimental unit cell parameters with literature data .
What safety precautions are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential nitro compound toxicity .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with inert materials (e.g., vermiculite) .
How can computational methods predict the stability or reactivity of this compound under varying experimental conditions?
Advanced Research Question
- DFT calculations : Model electron density maps to predict sites prone to hydrolysis or oxidation (e.g., nitro group reduction) .
- Molecular dynamics (MD) simulations : Assess solubility in solvents like DMSO or ethanol by analyzing intermolecular interactions .
- Reaction pathway modeling : Identify intermediates in catalytic processes (e.g., hydrogenation) to optimize reaction conditions .
What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?
Advanced Research Question
- Heat dissipation : Larger batches risk exothermic runaway during nitration; use jacketed reactors with controlled cooling .
- Purification : Replace column chromatography with fractional crystallization or continuous liquid-liquid extraction for cost efficiency .
- By-product management : Monitor reaction progress via in-situ FTIR to detect undesired di-nitration or ring oxidation .
How does the electronic nature of the (4-methoxyphenyl)methoxy substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
- Electron-donating effects : The methoxy group increases electron density on the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings but reducing electrophilicity for SNAr .
- Steric effects : The bulky substituent may hinder access to catalytic sites; use bulky ligands (e.g., XPhos) to improve coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
